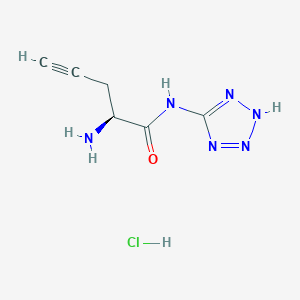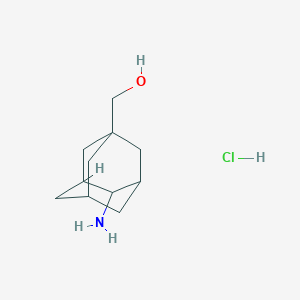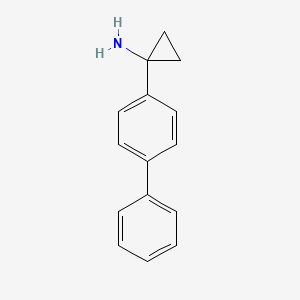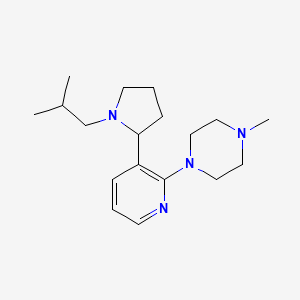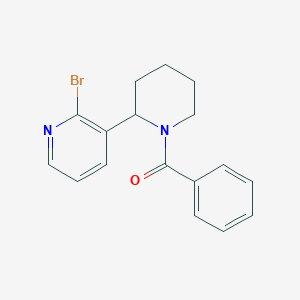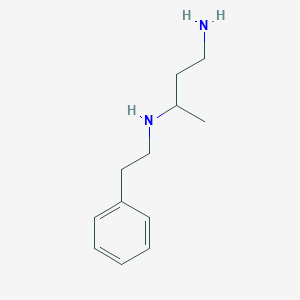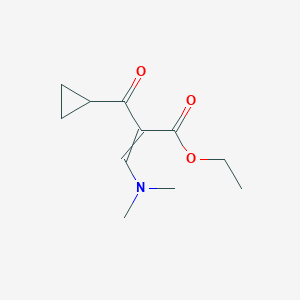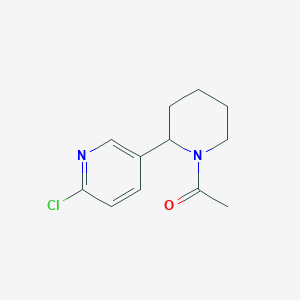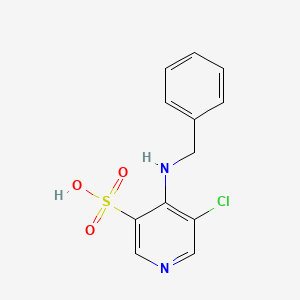
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is a heterocyclic aromatic compound that contains a pyridine ring substituted with a benzylamino group at the 4-position, a chlorine atom at the 5-position, and a sulfonic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 5-chloropyridine-3-sulfonic acid to introduce a nitro group at the 4-position.
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The benzylamino group can be reduced to a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonamides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the sulfonic acid group can enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-chloropyridine-3-sulfonic acid: Similar structure but lacks the benzyl group.
4-(Methylamino)-5-chloropyridine-3-sulfonic acid: Similar structure but has a methyl group instead of a benzyl group.
5-Chloropyridine-3-sulfonic acid: Lacks the amino and benzyl groups.
Uniqueness
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is unique due to the presence of the benzylamino group, which can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds.
Eigenschaften
Molekularformel |
C12H11ClN2O3S |
|---|---|
Molekulargewicht |
298.75 g/mol |
IUPAC-Name |
4-(benzylamino)-5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c13-10-7-14-8-11(19(16,17)18)12(10)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)(H,16,17,18) |
InChI-Schlüssel |
HAUOLPINPLVBQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


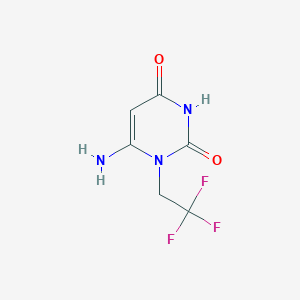
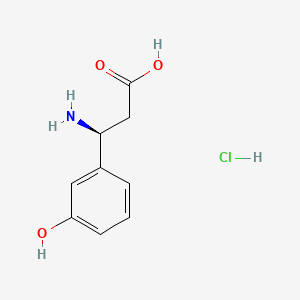
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
